![molecular formula C17H26ClNO B6208991 [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703779-07-9](/img/new.no-structure.jpg)
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride: is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the tert-butyl group is introduced to the phenyl ring.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Substitution: The tert-butyl group or the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens (for halogenation) or organometallic reagents (for alkylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors in the nervous system, modulating neurotransmitter activity and influencing physiological responses.
Comparison with Similar Compounds
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride: can be compared with other bicyclic compounds, such as:
Tropane alkaloids: These compounds share a similar bicyclic structure and are known for their pharmacological activity.
Bicyclic amines: These compounds also have a bicyclic core and are studied for their potential therapeutic applications.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the tert-butylphenyl group, which may confer unique biological and chemical properties.
Properties
CAS No. |
2703779-07-9 |
---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.